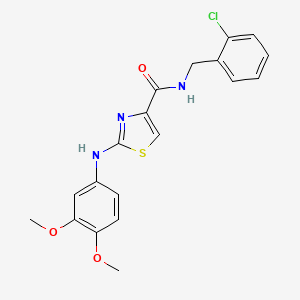
N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide, also known as CBT-1, is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CBT-1 is a synthetic compound that belongs to the thiazole class of molecules and has been shown to exhibit promising results in various scientific research studies.
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Exploration
A New and Efficient Access to Thiazoline-4-carboxylates and Cysteine Derivatives : This study outlines a method for synthesizing thiazoline-4-carboxylates and related cysteine derivatives, demonstrating the versatility of thiazole compounds in chemical synthesis and potential applications in medicinal chemistry (Nötzel et al., 2001).
Efficient One-Step Synthesis of Benzazoles in Aqueous Media : Illustrates the synthesis of benzazoles, showcasing the reactivity of thioamidinium salts and their role in creating heterocyclic compounds, which are significant in various chemical and pharmaceutical contexts (Boeini & Najafabadi, 2009).
Biological and Antimicrobial Activity
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes : Discusses the synthesis of arylazothiazole compounds with notable antioxidant, antitumor, and antimicrobial activities, indicating the potential of thiazole derivatives in developing biologically active materials (Khalifa et al., 2015).
Synthesis and Evaluation of Thiazole Carboxamides as Vanilloid Receptor 1 (TRPV1) Antagonists : Highlights the discovery of thiazole carboxamides that act as potent antagonists of the TRPV1 receptor, underscoring the therapeutic potential of thiazole derivatives in pain management and other medical applications (Xi et al., 2005).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-16-8-7-13(9-17(16)26-2)22-19-23-15(11-27-19)18(24)21-10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDIBNHVPSXWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)
![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)


